Cas no 4409-98-7 (Phthalic acid dipotassium salt)
Phthalic acid dipotassium salt Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarboxylicacid, potassium salt (1:2)
- Di-Potassium Phthalate
- 1,2-Benzenedicarboxylicacid,dipotassiumsalt
- dipotassium 1,2-benzenedicarboxylate
- phthalic acid , potassium phthalate
- Phthalic acid dipotassiuM salt
- Phthalsaeure, Dikaliumphthalat
- Phthalsaeure, Kaliumphthalat
- potassium o-phthalate
- potassium phthalate
- 1,2-Benzenedicarboxylic acid,dipotassium salt
- Phthalic acid,dipotassium salt
- Dipotassium phthalate
- 29801-94-3
- Di-potassiumphthalate
- FT-0625294
- Phthalic acid, dipotassium salt
- 1,2-Benzenedicarboxylic acid, potassium salt (1:2)
- 1,2-Benzenedicarboxylic acid, potassium salt
- J-200111
- GOMCKELMLXHYHH-UHFFFAOYSA-L
- AKOS024272191
- dipotassium;phthalate
- NS00083215
- SCHEMBL109123
- DTXSID20889435
- dipotassium benzene-1,2-dicarboxylate
- MFCD00040595
- EINECS 224-561-8
- 1,2-Benzenedicarboxylic acid, dipotassium salt
- 4409-98-7
- G77551
- Phthalic acid dipotassium salt
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- MDL: MFCD00040595
- Inchi: 1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
- InChI Key: GOMCKELMLXHYHH-UHFFFAOYSA-L
- SMILES: [K+].[K+].[O-]C(C1C=CC=CC=1C(=O)[O-])=O
Computed Properties
- Exact Mass: 241.93832
- Monoisotopic Mass: 241.938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.451
- Melting Point: Decomposes at 230 deg C
- Boiling Point: 378.3°Cat760mmHg
- Flash Point: 196.7°C
- Solubility: water: soluble25mg/mL, clear, colorless
- PSA: 80.26
- LogP: -1.58640
- Vapor Pressure: Not available
- Solubility: Not determined
Phthalic acid dipotassium salt Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Phthalic acid dipotassium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03593-25g |
1,2-Benzenedicarboxylicacid, potassium salt (1:2) |
4409-98-7 | 98% | 25g |
¥3379.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 376485-25G |
Phthalic acid dipotassium salt |
4409-98-7 | 25g |
¥731.58 | 2023-12-07 | ||
| TRC | P228180-5g |
Phthalic acid dipotassium salt |
4409-98-7 | 5g |
$ 140.00 | 2022-06-03 | ||
| TRC | P228180-10g |
Phthalic acid dipotassium salt |
4409-98-7 | 10g |
$ 235.00 | 2022-06-03 | ||
| TRC | P228180-25g |
Phthalic acid dipotassium salt |
4409-98-7 | 25g |
$ 465.00 | 2022-06-03 | ||
| 1PlusChem | 1P003U85-5g |
Phthalic acid dipotassium salt |
4409-98-7 | 98% | 5g |
$38.00 | 2024-05-02 | |
| A2B Chem LLC | AB78341-5g |
Phthalic acid dipotassium salt |
4409-98-7 | 98% | 5g |
$30.00 | 2024-04-20 | |
| A2B Chem LLC | AB78341-25g |
Phthalic acid dipotassium salt |
4409-98-7 | 98% | 25g |
$74.00 | 2024-04-20 | |
| A2B Chem LLC | AB78341-100g |
Phthalic acid dipotassium salt |
4409-98-7 | 98%;RG | 100g |
$202.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640102-25g |
Potassium phthalate |
4409-98-7 | 98% | 25g |
¥1036.00 | 2024-05-13 |
Phthalic acid dipotassium salt Suppliers
Phthalic acid dipotassium salt Related Literature
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1. A family of microporous carbons prepared via a simple metal salt carbonization route with high selectivity for exceptional gravimetric and volumetric post-combustion CO2 captureBeatrice Adeniran,Eric Masika,Robert Mokaya J. Mater. Chem. A 2014 2 14696
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R. D. Jee Analyst 1980 105 462
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Filip Kunc,Vinod Balhara,Ying Sun,Malgosia Daroszewska,Zygmunt J. Jakubek,Myriam Hill,Andreas Brinkmann,Linda J. Johnston Analyst 2019 144 5589
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Jifeng Pang,Mingyuan Zheng,Ruiyan Sun,Aiqin Wang,Xiaodong Wang,Tao Zhang Green Chem. 2016 18 342
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Jifeng Pang,Mingyuan Zheng,Ruiyan Sun,Aiqin Wang,Xiaodong Wang,Tao Zhang Green Chem. 2016 18 342
Additional information on Phthalic acid dipotassium salt
Introduction to Phthalic acid dipotassium salt (CAS No: 4409-98-7)
Phthalic acid dipotassium salt, with the chemical formula K2C8H4O4, is a widely recognized potassium salt derivative of phthalic acid. This compound, identified by its unique CAS No: 4409-98-7, has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its versatile applications and chemical properties. The compound's structure, featuring two potassium ions coordinated to a phthalate anion, imparts it with distinct solubility characteristics and reactivity that make it invaluable in various synthetic processes.
The synthesis of Phthalic acid dipotassium salt typically involves the neutralization of phthalic acid with potassium hydroxide. This reaction is straightforward yet yields a product with remarkable stability and reactivity. The compound's solubility in water and polar organic solvents makes it a preferred choice for applications requiring aqueous-based formulations. In recent years, advancements in green chemistry have prompted researchers to explore more sustainable methods for its production, including catalytic processes that minimize waste and energy consumption.
In the pharmaceutical industry, Phthalic acid dipotassium salt has been investigated for its potential role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to participate in condensation reactions and form complex esters has made it a valuable building block for drug development. For instance, studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) derivatives, where its structural framework contributes to enhanced bioavailability and reduced side effects. The compound's compatibility with various synthetic pathways has also been leveraged in the production of antihypertensive and anti-inflammatory agents.
Beyond pharmaceuticals, Phthalic acid dipotassium salt finds extensive use in agrochemical formulations. Its derivatives serve as key components in herbicides and fungicides due to their ability to interact with biological targets at sub-lethal concentrations. Recent research has highlighted its role in developing eco-friendly pesticides that exhibit lower environmental toxicity while maintaining efficacy. The compound's stability under varying pH conditions makes it particularly suitable for soil applications, where it can persist long enough to exert its biological effects without rapid degradation.
The material science sector has also embraced Phthalic acid dipotassium salt for its potential in creating advanced polymers and coatings. Its ability to form coordination complexes with metal ions has been exploited in developing corrosion-resistant coatings for industrial equipment. Additionally, researchers have explored its use as a flame retardant additive in plastics and textiles, leveraging its thermal stability and chelating properties to enhance fire safety. These applications underscore the compound's versatility beyond traditional chemical uses.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of Phthalic acid dipotassium salt reactions. Molecular dynamics simulations have provided insights into how this compound interacts with enzymes and receptors, offering a foundation for rational drug design. Furthermore, machine learning models have been employed to predict optimal reaction conditions for its synthesis, reducing experimental trial-and-error and accelerating development timelines. Such innovations highlight the intersection of traditional chemistry with cutting-edge computational techniques.
The environmental impact of using Phthalic acid dipotassium salt has been a subject of ongoing research. While its applications are numerous, studies have examined its biodegradability and potential ecological effects. Efforts are underway to develop environmentally benign derivatives that retain functionality while minimizing ecological footprints. For instance, researchers have synthesized biodegradable phthalate esters that mimic the properties of Phthalic acid dipotassium salt but decompose into less harmful products under natural conditions.
In conclusion, Phthalic acid dipotassium salt (CAS No: 4409-98-7) remains a cornerstone compound across multiple industries due to its unique chemical properties and broad applicability. From pharmaceutical intermediates to agrochemicals and advanced materials, its role continues to evolve with advancements in synthetic methodologies and technological innovations. As research progresses, new applications and sustainable alternatives will likely emerge, further solidifying its importance in modern chemistry.
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